
Tanshinone IIA anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tanshinone IIA anhydride is a potent, irreversible inhibitor of human carboxylesterase, exhibiting significant pharmacological activities. It is a derivative of Tanshinone IIA, a bioactive molecule found in the roots of the Traditional Chinese Medicine herb Salvia miltiorrhiza. This compound has been extensively studied for its therapeutic potential, particularly in the treatment of cardiovascular diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tanshinone IIA anhydride involves several key steps. One novel synthetic route includes a base-mediated furan ring formation and an acyloin condensation reaction to construct the ortho-quinone ring . Another method involves the sulfonation of Tanshinone IIA using sodium bisulfate in the presence of a catalyst, which is a green synthesis approach that avoids the use of strong corrosive sulfonating reagents .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of Tanshinone IIA from Salvia miltiorrhiza, followed by chemical modification to produce the anhydride form. The green synthesis method mentioned above is particularly valuable for industrial production due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Chemical Reactions of Tanshinone IIA Anhydride
This compound can participate in various chemical reactions due to its reactive functional groups. These reactions often require specific catalysts or reagents to proceed efficiently. For example, sulfuric acid is commonly used in dehydration reactions to help form anhydrides from their corresponding acids.
One method used to generate anhydrides from tanshinones is a modified Baeyer-Villiger oxidation reaction . This involves direct oxidation of the natural products using m-chloroperoxybenzoic acid (mCPBA), followed by chromatography, which results in acceptable yields .
Modification methods of tanshinone I, which can be relevant to this compound due to structural similarities, include :
-
Reduction of the o-quinone structure
-
Acylation of the phenolic hydroxyl group
-
Using amine compounds to react with 11 and 12 o-dicarbonyl groups to generate imidazole, oxazole, and pyrazine
-
Oxidation of the o-quinone structure to form acid anhydride
Inhibition of Human Carboxylesterases
Research has demonstrated that this compound is a potent, irreversible inhibitor of human carboxylesterases (hCEs) . Carboxylesterases are a group of enzymes that catalyze the hydrolysis of ester and amide bonds, playing a crucial role in the metabolism of various drugs and xenobiotics. The study highlights that this compound significantly increases the potency of inhibiting these enzymes compared to its parent compound, tanshinone IIA .
Inhibition Data for Tanshinones and Their Synthetic Anhydrides
ID | Compound | hCE1 (o-NPA) | hBChE (o-NPA) | hAChE [% Inhibition at 10μM] | hBChE [% Inhibition at 10μM] |
---|---|---|---|---|---|
1b | Tanshinone I | 26,250 ± 1,730 | 14,550 ± 1,560 | >10,000 | >10,000 |
2 | Tanshinone I anhydride | 2.4 ± 0.49 | 0.82 ± 0.16 | >10,000 | >10,000 |
3b | Tanshinone IIA | 6,890 ± 424 | 2,450 ± 369 | >10,000 | >10,000 |
4 | This compound | 1.9 ± 0.41 | 1.4 ± 0.49 | 3,312 ± 715 | 7,883 ± 2,237 |
5b | Dihydro-tanshinone | 398 ± 66 | 118 ± 21 | 1,950 ±381 | >10,000 |
6 | Dihydro-tanshinone anhydride | 3.6 ± 0.79 | 0.61 ± 0.14 | 10,132 ± 3,358 | 7,823 ± 3,866 |
7b | Crypto-tanshinone | 544 ± 64 | 141 ± 23 | 6,410 ± 1,160 | >10,000 |
8 | Crypto-tanshinone anhydride | 2.8 ± 0.46 | 0.75 ± 0.16 | 3,213 ± 711 | 2,844 ± 694 |
Mechanism of Action and Biological Activities
This compound has demonstrated potential in various applications due to its mechanism of action, which primarily involves interaction with cellular targets that regulate cancer cell proliferation and apoptosis. It inhibits tubulin polymerization, disrupting microtubule dynamics critical for cell division. Research indicates that this compound induces apoptosis in cancer cells through mitochondrial pathways, activating caspases and promoting cell death. Additionally, it exhibits anti-angiogenic properties by inhibiting endothelial cell migration and tube formation.
Tanshinone IIA also has anti-inflammatory and anti-oxidant activities . It has immunomodulatory effects, reduces the production of inflammatory mediators, and restores abnormal signaling pathways by regulating the function and activation of immune cells . It can also regulate signal transduction pathways, such as the TLR/NF-κB and MAPKs/NF-κB pathways, contributing to its anti-inflammatory, anticoagulant, antithrombotic, and neuroprotective roles .
Scientific Research Applications
Tanshinone IIA anhydride has a wide range of scientific research applications. In chemistry, it is used as a potent inhibitor of human carboxylesterase, making it valuable in enzymatic studies . In biology and medicine, it has shown remarkable anticancer properties by inhibiting tumor cell growth, proliferation, metastasis, and angiogenesis. It also induces apoptosis and autophagy in cancer cells . Additionally, this compound is used in the treatment of cardiovascular diseases due to its ability to inhibit oxidative stress and inflammatory damage of vascular endothelial cells .
Mechanism of Action
Tanshinone IIA anhydride exerts its effects through multiple mechanisms. It activates reactive oxygen species (ROS)-mediated, p53-independent, and caspase-dependent mitochondrial apoptotic pathways. This involves the increase of Bax/Bcl-xL ratio, disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspases leading to apoptosis . It also modulates several signaling pathways, including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways, which are crucial in cancer therapy .
Comparison with Similar Compounds
Tanshinone IIA anhydride is unique compared to other similar compounds due to its potent inhibitory effects on human carboxylesterase and its broad range of pharmacological activities. Similar compounds include Tanshinone I, Tanshinone IIB, and Cryptotanshinone, which also exhibit significant pharmacological activities but differ in their specific mechanisms of action and therapeutic applications .
Biological Activity
Tanshinone IIA anhydride, a derivative of Tanshinone IIA, is a bioactive compound extracted from Salvia miltiorrhiza (Danshen), a traditional Chinese medicinal herb. This article reviews the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
1. Overview of this compound
This compound is synthesized through the oxidation of Tanshinone IIA. Its structural modifications enhance its biological activity compared to its parent compound. Studies have shown that it exhibits potent inhibitory effects on various enzymes and cellular pathways, contributing to its therapeutic potential.
2.1 Antitumor Activity
This compound has demonstrated significant antitumor properties across various cancer cell lines. Research indicates that it induces apoptosis in cancer cells by modulating key signaling pathways.
- Mechanisms of Action:
- Induces G2/M phase arrest in ovarian cancer cells (A2780 and ID-8) and promotes apoptosis by regulating Bcl-2 family proteins (upregulating Bax and downregulating Bcl-2) .
- Inhibits the proliferation of lung cancer cells (H1299, A549) by targeting the AURKA gene through miRNA regulation .
- Demonstrates anti-angiogenic effects by reducing vascular endothelial growth factor (VEGF) expression .
2.2 Antioxidant Activity
This compound exhibits strong antioxidant properties, which protect cells from oxidative stress.
- Mechanisms:
2.3 Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Mechanisms:
3. Enzyme Inhibition
This compound has been identified as a potent inhibitor of human carboxylesterases (CEs), which are involved in drug metabolism.
Compound | IC50 (nM) | Fold Increase in Potency |
---|---|---|
This compound | 1.9 ± 0.41 | 3,626 |
Cryptotanshinone Anhydride | 2.8 ± 0.46 | 194 |
This data indicates that this compound is significantly more effective than other related compounds in inhibiting CEs, which could have implications for drug metabolism and therapeutic efficacy .
4.1 Ovarian Cancer Study
In a study evaluating the effects of Tanshinone IIA on ovarian cancer cells, it was found that treatment with varying concentrations led to significant cell death via apoptosis and cell cycle arrest at G2/M phase. The study concluded that Tanshinone IIA could be developed further as an anti-cancer agent due to its ability to inhibit tumor growth in vivo .
4.2 Cardiovascular Protection
Tanshinone IIA has been shown to improve cardiac function in models of myocardial infarction by enhancing angiogenesis and reducing inflammation . This suggests potential applications in cardiovascular therapies.
5. Conclusion
This compound exhibits a wide range of biological activities, particularly in cancer therapy and inflammation reduction. Its mechanisms involve complex interactions with various cellular pathways, making it a promising candidate for further research and clinical applications.
Future studies should focus on optimizing its pharmacokinetic properties to enhance its therapeutic efficacy while minimizing side effects. Given its diverse biological activities, this compound holds significant potential for developing new treatments for cancer and inflammatory diseases.
Properties
Molecular Formula |
C19H18O4 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
5,15,15-trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),4,11(16),17-pentaene-7,9-dione |
InChI |
InChI=1S/C19H18O4/c1-10-9-22-16-12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(21)23-17(20)14(10)16/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
AZZOSPOHDDQAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=O)OC(=O)C3=C2C=CC4=C3CCCC4(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.